molecular formula C11H14FNO3 B8769269 Tert-butyl (2-fluoro-5-hydroxyphenyl)carbamate

Tert-butyl (2-fluoro-5-hydroxyphenyl)carbamate

Cat. No. B8769269
M. Wt: 227.23 g/mol
InChI Key: XFWNAVKWCCUQAL-UHFFFAOYSA-N
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Patent
US08304557B2

Procedure details

A mixture of 3-[(tert-butoxycarbonyl)amino]-4-fluorophenyl tert-butyl carbonate (33.1 g, 101 mmol), sodium methoxide (6.55 g, 121 mmol) and methanol (500 mL) was stirred at 40° C. for 15 hr. The reaction mixture was concentrated under reduced pressure, and ethyl acetate and water were added to the residue. The organic layer was separated, washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, and the residue was dried to give the title compound (22.8 g, quant.) as a yellow oil.
Name
3-[(tert-butoxycarbonyl)amino]-4-fluorophenyl tert-butyl carbonate
Quantity
33.1 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)(OC(C)(C)C)[O:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]([NH:10][C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:4]=1.C[O-].[Na+]>CO>[F:9][C:6]1[CH:7]=[CH:8][C:3]([OH:2])=[CH:4][C:5]=1[NH:10][C:11](=[O:12])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17] |f:1.2|

Inputs

Step One
Name
3-[(tert-butoxycarbonyl)amino]-4-fluorophenyl tert-butyl carbonate
Quantity
33.1 g
Type
reactant
Smiles
C(OC1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(OC(C)(C)C)=O
Name
sodium methoxide
Quantity
6.55 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and ethyl acetate and water
ADDITION
Type
ADDITION
Details
were added to the residue
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)O)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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